molecular formula C9H19ClO B14461152 3-Chloro-1-methoxyoctane CAS No. 70690-26-5

3-Chloro-1-methoxyoctane

Cat. No.: B14461152
CAS No.: 70690-26-5
M. Wt: 178.70 g/mol
InChI Key: KDRYRFIJTOKKKF-UHFFFAOYSA-N
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Description

3-Chloro-1-methoxyoctane (CAS 20614-15-7) is an organoether compound with the molecular formula C9H19ClO and a molecular weight of 178.70 g/mol . This chemical structure integrates an alkyl ether chain with a reactive chlorine atom, making it a valuable intermediate in synthetic organic chemistry and materials science research. Its structure, represented by the SMILES notation CCCC(C(CCC)Cl)OC, features an eight-carbon chain with a methoxy group at one terminus and a chlorine substituent at the third carbon . Researchers value this compound for its dual functionality. The ether moiety provides lipophilicity and can influence the solubility and boiling point of molecules, while the chlorine atom serves as a versatile handle for further synthetic transformations, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions . This combination makes it a potential building block for developing more complex chemical entities. While specific biological data for this compound is limited, studies on structurally related chlorinated compounds highlight the research interest in such molecules for investigating neurological targets and enzyme inhibition, underscoring the importance of well-characterized chemical tools for pharmacological and toxicological profiling . This product is intended For Research Use Only. It is not for diagnostic or therapeutic applications, nor for human consumption. Proper personal protective equipment should be worn, and the material should be handled in a well-ventilated place, avoiding contact with skin and eyes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70690-26-5

Molecular Formula

C9H19ClO

Molecular Weight

178.70 g/mol

IUPAC Name

3-chloro-1-methoxyoctane

InChI

InChI=1S/C9H19ClO/c1-3-4-5-6-9(10)7-8-11-2/h9H,3-8H2,1-2H3

InChI Key

KDRYRFIJTOKKKF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCOC)Cl

Origin of Product

United States

Reaction Mechanisms and Reactivity Profile of 3 Chloro 1 Methoxyoctane

Nucleophilic Substitution Reactions

The carbon atom bonded to the chlorine in 3-Chloro-1-methoxyoctane is a secondary carbon, meaning it is bonded to two other carbon atoms. This structural feature is significant as it allows the compound to undergo nucleophilic substitution through both SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms. The prevailing pathway is dictated by factors such as the strength of the nucleophile, the nature of the solvent, and the temperature.

Investigation of SN1 and SN2 Pathways

The SN2 pathway is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. ck12.org This backside attack leads to an inversion of the stereochemical configuration at the chiral center. chemicalnote.commasterorganicchemistry.com Strong, sterically unhindered nucleophiles and polar aprotic solvents favor the SN2 mechanism. For this compound, a typical SN2 reaction would proceed as follows:

Reactants: this compound and a strong nucleophile (e.g., hydroxide (B78521) ion, OH⁻).

Transition State: A high-energy state where the nucleophile and the leaving group are both partially bonded to the carbon atom.

Product: The substitution product with an inverted stereochemistry at the C-3 position.

The SN1 pathway , in contrast, is a two-step mechanism. chemicalnote.com The first and rate-determining step is the spontaneous dissociation of the leaving group to form a secondary carbocation intermediate. masterorganicchemistry.com This planar carbocation is then attacked by the nucleophile in the second step. Because the nucleophile can attack from either face of the planar carbocation, the SN1 reaction typically leads to a mixture of enantiomers, a process known as racemization. chemicalnote.comquora.com However, complete racemization is rare, and a slight excess of the inversion product is often observed. Weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate, favor the SN1 pathway.

The competition between these two pathways for a secondary alkyl halide like this compound is finely balanced.

FeatureSN1 PathwaySN2 Pathway
Substrate Favored by 3° > 2° > 1°Favored by 1° > 2° > 3°
Kinetics Unimolecular (rate = k[Alkyl Halide])Bimolecular (rate = k[Alkyl Halide][Nucleophile])
Mechanism Two steps, via carbocation intermediateOne concerted step
Nucleophile Weak nucleophiles are effectiveRequires strong nucleophiles
Solvent Favored by polar protic solventsFavored by polar aprotic solvents
Stereochemistry Racemization (with some inversion)Complete inversion

Kinetic and Thermodynamic Aspects of Substitution

The balance between SN1 and SN2 reactions can be understood from the perspective of kinetic and thermodynamic control. wikipedia.orgjackwestin.com

Kinetic Control: At lower temperatures, the reaction pathway with the lower activation energy will be favored. libretexts.org For this compound, if a strong nucleophile is used, the SN2 pathway generally has a lower activation energy and will be the kinetically favored product.

Thermodynamic Control: At higher temperatures, the reaction may become reversible, and the product distribution will reflect the thermodynamic stability of the products. libretexts.org However, for many nucleophilic substitutions, the reverse reaction is negligible, and the products are determined by kinetic factors.

The choice of nucleophile and solvent has a significant impact on the reaction rates. A strong nucleophile increases the rate of an SN2 reaction but does not affect the rate of an SN1 reaction, as the nucleophile is not involved in the rate-determining step of the latter. chemicalnote.com

Stereochemical Outcomes of Nucleophilic Attack

The stereochemistry of the substitution product is a key indicator of the reaction mechanism.

SN2 Reaction: A reaction proceeding via an SN2 mechanism will result in a complete inversion of the stereocenter at C-3. For example, if the starting material is (R)-3-Chloro-1-methoxyoctane, the product will be the (S)-enantiomer.

SN1 Reaction: An SN1 reaction, proceeding through a planar carbocation intermediate, will result in a nearly racemic mixture of the (R) and (S) enantiomers. quora.com The nucleophile has an almost equal probability of attacking from either side of the carbocation. A slight preference for inversion is often observed due to the potential for the leaving group to momentarily shield one face of the newly formed carbocation. chemicalnote.com

Elimination Reactions

In the presence of a base, this compound can undergo elimination reactions to form unsaturated ether derivatives (alkenes). Similar to substitution, elimination can proceed through two primary mechanisms: E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular).

Formation of Unsaturated Ether Derivatives via E1 and E2 Mechanisms

The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group (a β-hydrogen), and the leaving group departs simultaneously, forming a double bond. masterorganicchemistry.com This mechanism requires a specific anti-periplanar geometry between the β-hydrogen and the leaving group. libretexts.org Strong, bulky bases favor the E2 pathway.

The E1 mechanism is a two-step process that begins with the same rate-determining step as the SN1 reaction: the formation of a carbocation intermediate. In the second step, a weak base removes a β-hydrogen, leading to the formation of a double bond. The E1 reaction often competes with the SN1 reaction and is favored by high temperatures and the use of weak bases.

FeatureE1 MechanismE2 Mechanism
Substrate Favored by 3° > 2° > 1°Favored by 3° > 2° > 1°
Kinetics Unimolecular (rate = k[Alkyl Halide])Bimolecular (rate = k[Alkyl Halide][Base])
Mechanism Two steps, via carbocation intermediateOne concerted step
Base Weak base is sufficientRequires a strong base
Solvent Favored by polar protic solventsSolvent polarity is less critical
Stereochemistry No specific geometric requirementRequires anti-periplanar geometry

Regioselectivity and Stereoselectivity in Elimination Products

Elimination reactions of this compound can lead to multiple isomeric alkene products due to the presence of β-hydrogens on two different carbon atoms (C-2 and C-4).

Regioselectivity refers to the preference for the formation of one constitutional isomer over another. chemistrysteps.com According to Zaitsev's rule , the major product of an elimination reaction is typically the more substituted, and therefore more stable, alkene. ck12.orglibretexts.org

For this compound, elimination can yield two primary products:

1-Methoxy-oct-3-ene (from removal of a proton at C-4) - This is a di-substituted alkene.

1-Methoxy-oct-2-ene (from removal of a proton at C-2) - This is also a di-substituted alkene.

In this specific case, both potential products are di-substituted alkenes. Therefore, a mixture of both products would be expected, with the relative amounts influenced by the steric hindrance of the base used. A small, strong base would likely favor the formation of the thermodynamically more stable trans-isomer of 1-methoxy-oct-3-ene.

Stereoselectivity refers to the preference for the formation of one stereoisomer over another. chemistrysteps.com In E2 reactions, the requirement for an anti-periplanar arrangement of the β-hydrogen and the leaving group dictates the stereochemistry of the resulting alkene. chemistrysteps.com Rotation around the C-C single bond allows the molecule to adopt the necessary conformation for elimination. This can lead to the preferential formation of either the (E) or (Z) isomer of the alkene products. Generally, the more stable (E)-isomer is the major product in E2 reactions where there is a choice. chemistrysteps.com

Ether Cleavage Reactions

The ether linkage in this compound, while generally stable, can be cleaved under specific chemical conditions. The cleavage of the C-O bond can be induced by strong acids or through reductive methods.

Acid-Catalyzed Hydrolysis and Alcoholysis

The cleavage of ethers in the presence of strong acids is a classic organic reaction. wikipedia.orgmasterorganicchemistry.com For this compound, this reaction proceeds via nucleophilic substitution. The mechanism, whether S(_N)1 or S(_N)2, is dictated by the structure of the ether. wikipedia.orgyoutube.com

The process begins with the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), to form a good leaving group (an alcohol). masterorganicchemistry.comlibretexts.org The halide anion then acts as a nucleophile.

Given the structure of this compound, the ether linkage involves a primary carbon (of the methoxy (B1213986) group) and another primary carbon (C1 of the octane (B31449) chain). Attack by the nucleophile will occur at the less sterically hindered methyl group via an S(_N)2 mechanism. youtube.comlibretexts.org This results in the formation of a halomethane and 3-chlorooctan-1-ol.

If an excess of the hydrohalic acid is used, the newly formed alcohol can be further converted into the corresponding alkyl halide. libretexts.org

Table 1: Products of Acid-Catalyzed Ether Cleavage

Reactant Reagent Mechanism Primary Products
This compound HBr (1 eq.) S(_N)2 3-chlorooctan-1-ol and Bromomethane

Reductive Cleavage Strategies

Reductive cleavage targets the carbon-halogen bond rather than the ether linkage. This process involves the transfer of an electron to the alkyl halide, leading to the dissociation of the C-Cl bond. acs.orgacs.org This can be achieved using reducing metals like lithium or magnesium in an appropriate solvent. libretexts.org

The reaction of this compound with a metal such as magnesium in diethyl ether would lead to the formation of a Grignard reagent. This process involves the reduction of the carbon atom bonded to chlorine, effectively inverting its polarity from electrophilic to nucleophilic. libretexts.org The reactivity of the halide for such reactions typically follows the trend I > Br > Cl. libretexts.org

The mechanism of this reductive cleavage is complex and can be considered a concerted process rather than a stepwise formation of a radical anion intermediate. acs.orgacs.organu.edu.au The activation barrier for this cleavage stems primarily from the breaking of the carbon-halogen bond. acs.orgacs.org

Radical Reactions and Their Initiated Transformations

The carbon-chlorine bond in this compound can undergo homolytic cleavage when exposed to initiators like UV light or radical initiators, leading to free radical chain reactions. chemtube3d.comlibretexts.org These reactions typically proceed through three stages: initiation, propagation, and termination. physicsandmathstutor.comlibretexts.org

Initiation: This phase involves the formation of a chlorine radical, often by the homolytic cleavage of a chlorine molecule (Cl(_2)) under UV light. libretexts.orglibretexts.org

Propagation: A chlorine radical can abstract a hydrogen atom from the octane chain of this compound to form hydrogen chloride (HCl) and an alkyl radical. This alkyl radical is most likely to form at the most substituted carbon that can achieve stability, which would be the tertiary carbon if applicable, but in this straight-chain derivative, abstraction would favor secondary positions over primary ones. libretexts.org This new alkyl radical can then react with a Cl(_2) molecule to form a dichlorinated octane derivative and another chlorine radical, continuing the chain. libretexts.org

Termination: The reaction ceases when two radical species combine. This can involve the combination of two chlorine radicals, two alkyl radicals, or one of each. libretexts.orglibretexts.org

Further chlorination can lead to a mixture of polychlorinated products, which can make this reaction synthetically challenging to control. libretexts.orglibretexts.org

Rearrangement Pathways of Chloroether Intermediates

Intermediates formed during reactions of this compound, particularly carbocations, can undergo rearrangements to form more stable species.

Halonium Ion Mediated Rearrangements

While typically formed from the reaction of alkenes with halogens, the concept of a cyclic halonium ion is relevant in considering neighboring group participation. wikipedia.org If a reaction were to induce a positive charge on the carbon adjacent to the chlorine atom (C2 or C4), the chlorine atom could potentially form a bridged chloronium ion intermediate. wikipedia.org These three-membered ring structures are generally unstable and highly reactive. wikipedia.orgyoutube.com The subsequent attack by a nucleophile would occur from the backside, leading to an anti-addition product. masterorganicchemistry.com However, this pathway is less common for chloroalkanes compared to bromo- and iodoalkanes, as chlorine is less effective at forming bridged halonium ions. wikipedia.org

Carbocation Rearrangement Processes

In reactions proceeding through an S(_N)1 mechanism, the initial loss of the chloride ion from this compound would generate a secondary carbocation at the C3 position. libretexts.org This carbocation can undergo rearrangement to form a more stable carbocation if possible. libretexts.orglumenlearning.compharmaguideline.com

The primary mechanisms for such rearrangements are hydride shifts and alkyl shifts. libretexts.orgpharmaguideline.com In the case of the 3-methoxyoctyl-3-cation, a 1,2-hydride shift could occur from the adjacent C2 or C4 positions.

Hydride shift from C4: A hydrogen atom from C4, with its bonding electrons, can migrate to the positively charged C3. This would transfer the positive charge to the C4 position, resulting in another secondary carbocation. This specific shift would not offer a significant stability advantage.

Hydride shift from C2: Similarly, a hydride shift from C2 to C3 would result in a secondary carbocation at the C2 position. Again, this does not lead to a more stable carbocation (e.g., a tertiary one).

Because a hydride shift from an adjacent carbon does not lead to a more stable tertiary or resonance-stabilized carbocation, significant rearrangement of the initial secondary carbocation at C3 is not highly probable under typical S(_N)1 conditions. masterorganicchemistry.commasterorganicchemistry.com However, the possibility of minor rearrangement products should always be considered in reactions involving carbocation intermediates.

Table 2: Potential Carbocation Rearrangements

Initial Intermediate Type of Shift Resulting Intermediate Stability Comparison
3-methoxyoctyl-3-cation (secondary) 1,2-Hydride shift from C2 3-methoxyoctyl-2-cation (secondary) Comparable stability

Theoretical Studies on Transition States for Rearrangements

In principle, rearrangements involving this compound, such as 1,2-hydride or alkyl shifts, would proceed through a carbocation intermediate. Theoretical studies on analogous haloalkanes and carbocations provide a general framework for understanding these potential transition states. vedantu.comlibretexts.org Such studies typically employ quantum chemical methods to map the potential energy surface of the reaction. rowansci.com

A common rearrangement pathway for secondary carbocations, which could be formed from this compound, is the 1,2-hydride shift, where a hydrogen atom migrates to an adjacent carbon. lumenlearning.comlibretexts.org Theoretical investigations of this process in other systems have characterized the transition state as a "hydrido-bridged structure." researchgate.netsrce.hr Computational models, such as those using ab initio or semi-empirical methods, can calculate the activation energy barrier for such shifts. researchgate.netsrce.hr These calculations are crucial for predicting the likelihood and rate of a particular rearrangement. rowansci.com

For a hypothetical 1,2-hydride shift in the 3-octyl carbocation (derived from this compound), a theoretical study would involve locating the first-order saddle point on the potential energy surface corresponding to the transition state. rowansci.comjoaquinbarroso.com The key parameters that would be determined from such a study are summarized in the conceptual data table below.

Table 1: Hypothetical Calculated Parameters for a 1,2-Hydride Shift Transition State

ParameterDescriptionHypothetical Value Range
Activation Energy (ΔG‡)The energy barrier for the hydride shift.3-5 kcal/mol
C-H-C Bond AngleThe angle of the bridging hydride in the transition state.Varies
C-H Bond LengthsThe lengths of the breaking and forming C-H bonds.Elongated relative to a stable C-H bond
Imaginary FrequencyA single negative frequency indicating a true transition state.Varies

Note: The values in this table are hypothetical and based on general findings for similar carbocation rearrangements; they are not from specific studies on this compound.

The stability of the resulting carbocation is a major driving force for such rearrangements. libretexts.org If a shift can lead to a more stable carbocation (e.g., from a secondary to a tertiary carbocation), the energy barrier for the rearrangement is typically low. lumenlearning.com Theoretical studies provide quantitative insights into these stability differences.

While specific data for this compound is absent, the established principles of computational chemistry and carbocation chemistry provide a solid foundation for predicting the nature of its rearrangement transition states. vedantu.comncert.nic.in Future computational research could provide precise data on the energy profiles and transition state geometries for rearrangements of this specific compound.

Stereochemical Investigations of 3 Chloro 1 Methoxyoctane

Enantiomeric and Diastereomeric Purity Assessment

The assessment of enantiomeric and diastereomeric purity is a cornerstone of stereochemical analysis. For 3-Chloro-1-methoxyoctane, which has one chiral center, the primary focus would be on determining the enantiomeric excess (ee), which quantifies the excess of one enantiomer over the other in a mixture.

A common and powerful technique for this assessment is chiral High-Performance Liquid Chromatography (HPLC) . This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to their separation. The differential interaction results in different retention times for the (R)- and (S)-enantiomers, allowing for their quantification. The enantiomeric excess can be calculated from the areas of the two peaks in the chromatogram.

Another valuable technique is chiral Gas Chromatography (GC) . Similar to HPLC, chiral GC employs a capillary column coated with a chiral stationary phase. The volatility of this compound would make it a suitable candidate for this method. The two enantiomers would exhibit different interactions with the CSP, leading to their separation and subsequent detection.

Nuclear Magnetic Resonance (NMR) spectroscopy , in the presence of a chiral solvating agent or a chiral shift reagent, can also be used to determine enantiomeric purity. The chiral auxiliary interacts with the enantiomers of this compound to form transient diastereomeric complexes. These complexes have distinct NMR spectra, allowing for the integration of the signals corresponding to each enantiomer and the calculation of the enantiomeric excess.

Hypothetical Data Table: Chiral HPLC Analysis of a this compound Sample

EnantiomerRetention Time (min)Peak AreaEnantiomeric Purity (%)
(R)-3-Chloro-1-methoxyoctane12.59500095
(S)-3-Chloro-1-methoxyoctane14.250005

This table illustrates hypothetical data where the (R)-enantiomer is in excess.

Chiral Resolution Techniques for Enantiomers

The separation of a racemic mixture of this compound into its individual enantiomers is known as chiral resolution. Several techniques can be employed for this purpose.

One of the most established methods is classical resolution via diastereomeric salt formation . This involves reacting the racemic this compound (if it can be derivatized to contain an acidic or basic handle) with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual diastereomers can be converted back to the pure enantiomers of this compound.

Preparative chiral chromatography is a direct and widely used method for chiral resolution. This technique is an extension of the analytical chiral HPLC or GC methods described earlier but is performed on a larger scale to isolate significant quantities of each enantiomer. The racemic mixture is passed through a column packed with a chiral stationary phase, and the separated enantiomers are collected as they elute from the column.

Enzymatic resolution is another powerful technique that leverages the stereoselectivity of enzymes. An appropriate enzyme could be selected to selectively react with one enantiomer of the racemic this compound, leading to a mixture of the unreacted enantiomer and a new product. These can then be separated by standard chromatographic methods.

Hypothetical Data Table: Comparison of Chiral Resolution Methods for this compound

Resolution TechniqueEnantiomeric Excess (ee) AchievedYield of Desired Enantiomer
Diastereomeric Salt Crystallization>98%35%
Preparative Chiral HPLC>99%45%
Enzymatic Resolution>97%40%

This table presents a hypothetical comparison of the effectiveness of different resolution techniques.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloro 1 Methoxyoctane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise connectivity and spatial arrangement of atoms in 3-Chloro-1-methoxyoctane can be determined.

Comprehensive ¹H NMR Data Interpretation for Proton Environments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of nearby atoms, with protons closer to the chlorine and oxygen atoms expected to appear at a higher chemical shift (downfield).

The proton on the carbon bearing the chlorine atom (H3) is anticipated to be the most downfield of the aliphatic protons due to the strong deshielding effect of the chlorine. The protons on the carbon adjacent to the methoxy (B1213986) group (H1) will also be shifted downfield. The methoxy group itself will present a sharp singlet. The terminal methyl group of the octyl chain (H8) will appear as a triplet at the most upfield position. The remaining methylene (B1212753) protons (H2, H4, H5, H6, H7) will appear as multiplets in the intermediate region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H1~3.4Triplet~6.5
H2~1.8-1.9Multiplet-
H3~3.9-4.1Multiplet-
H4~1.6-1.7Multiplet-
H5~1.3-1.4Multiplet-
H6~1.3-1.4Multiplet-
H7~1.2-1.3Multiplet-
H8~0.9Triplet~7.0
-OCH₃~3.3Singlet-

Note: The predicted values are based on empirical data for similar structural motifs and may vary slightly in an experimental spectrum.

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts in ¹³C NMR are also influenced by the electronegativity of the substituents.

The carbon atom bonded to the chlorine (C3) is expected to have the most downfield chemical shift among the sp³ hybridized carbons of the octyl chain. The carbon atom bonded to the methoxy group (C1) will also be significantly downfield. The carbon of the methoxy group will appear in a characteristic region for such functionalities. The terminal methyl carbon (C8) will be the most upfield signal.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C1~70-75
C2~35-40
C3~60-65
C4~38-43
C5~25-30
C6~30-35
C7~22-27
C8~14
-OCH₃~56-60

Note: These are estimated chemical shifts based on known substituent effects.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): A COSY spectrum of this compound would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For instance, a cross-peak would be expected between the protons on C1 and C2, C2 and C3, C3 and C4, and so on along the carbon chain. This would confirm the sequential connectivity of the proton environments.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the proton and carbon signals. For example, the proton signal at ~3.4 ppm would show a correlation to the carbon signal at ~70-75 ppm, confirming their direct bond as C1-H1.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space proximity between protons. While less critical for this flexible acyclic molecule, it could show correlations between protons that are close in space due to conformational preferences.

Stereochemical Assignments through Advanced NMR Methodologies

As this compound contains a stereocenter at the C3 position, it can exist as a racemic mixture of (R)- and (S)-enantiomers. Advanced NMR techniques, such as the use of chiral solvating agents or chiral derivatizing agents, would be necessary to distinguish between these enantiomers. These methods induce diastereomeric environments that can lead to separate NMR signals for the enantiomers, allowing for their identification and quantification.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry for Elemental Composition and Isotope Patterns

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of its elemental formula, C₉H₁₉ClO. A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, the molecular ion will appear as two peaks (M⁺ and M⁺+2) with a corresponding intensity ratio.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

IonPredicted m/z (for ³⁵Cl)Predicted m/z (for ³⁷Cl)Relative Intensity
[M]⁺178.1124180.1095~3:1

The fragmentation of this compound in the mass spectrometer would likely proceed through several pathways. Alpha-cleavage adjacent to the oxygen atom is a common fragmentation for ethers, which could lead to the loss of a methoxy radical or the formation of a methoxymethyl cation. Cleavage of the carbon-chlorine bond can also occur, resulting in the loss of a chlorine radical. Fragmentation of the alkyl chain is also expected. Analysis of these fragmentation patterns provides further confirmation of the molecule's structure.

Tandem Mass Spectrometry for Elucidation of Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. libretexts.orgresearchgate.net For this compound, the molecular ion ([C₉H₁₉ClO]⁺˙) would be selected in the first stage of the mass spectrometer. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion would appear as two peaks (M⁺ and M+2) separated by two mass-to-charge (m/z) units. researchgate.net

Upon collision-induced dissociation (CID) in the second stage, the molecular ion is expected to undergo several characteristic fragmentation pathways based on the functional groups present. The principal fragmentation mechanisms anticipated for this compound are alpha-cleavage adjacent to both the chlorine atom and the ether oxygen, as well as cleavage of the C-Cl and C-O bonds.

Alpha-Cleavage:

Adjacent to Chlorine: Cleavage of the C-C bond alpha to the chlorine atom is a common pathway for alkyl halides. This would result in the formation of a resonance-stabilized cation. For this compound, this could lead to the loss of a pentyl radical or an ethyl radical.

Adjacent to Oxygen: Ethers readily undergo alpha-cleavage, breaking the C-C bond next to the oxygen atom, to form a stable oxonium ion. researchgate.net The most likely fragmentation would be the cleavage between C1 and C2, leading to the formation of the [CH₂(OCH₃)]⁺ ion at m/z 45.

Bond Cleavage:

C-Cl Bond Cleavage: Heterolytic cleavage of the carbon-chlorine bond would result in the loss of a chlorine radical, generating a secondary carbocation at m/z 143. wikipedia.org

C-O Bond Cleavage: Cleavage of the C-O bond can occur, leading to the loss of a methoxy radical (·OCH₃) or a methoxy cation ([OCH₃]⁺).

Rearrangement Reactions:

Elimination of HCl from the molecular ion is another possible fragmentation pathway, which would lead to an ion at m/z 142.

Based on the analysis of analogous compounds like 2-chlorooctane (B146373) and 1-methoxyoctane (B1618030), the following table summarizes the predicted significant fragment ions for this compound in a tandem mass spectrometry experiment. docbrown.infochemspider.com

Interactive Data Table: Predicted Tandem Mass Spectrometry Fragments of this compound

m/z Value Proposed Fragment Ion Formation Pathway
143[C₉H₁₉O]⁺Loss of ·Cl from the molecular ion
113[C₈H₁₇]⁺Loss of ·CH₂OCH₃
101[C₅H₁₀Cl]⁺Alpha-cleavage with loss of ·C₄H₉
87[C₄H₈O]⁺˙McLafferty-type rearrangement
71[C₅H₁₁]⁺Alkyl fragment
57[C₄H₉]⁺Alkyl fragment
45[CH₂OCH₃]⁺Alpha-cleavage at the ether linkage
43[C₃H₇]⁺Alkyl fragment

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

For this compound, the IR and Raman spectra are expected to be dominated by vibrations associated with the alkyl chain, the C-Cl bond, and the C-O-C ether linkage.

C-H Vibrations: The spectrum will show characteristic C-H stretching vibrations from the methyl and methylene groups in the 2850-3000 cm⁻¹ region. C-H bending vibrations are expected in the 1350-1470 cm⁻¹ range. nist.gov

C-Cl Vibrations: The carbon-chlorine stretching vibration for secondary chloroalkanes typically appears in the 550-650 cm⁻¹ region. libretexts.org This band is often strong in the IR spectrum.

C-O-C Vibrations: The asymmetric C-O-C stretching vibration of the ether group is expected to produce a strong band in the IR spectrum, typically in the 1070-1150 cm⁻¹ region. The symmetric stretch is often weaker in the IR but may be stronger in the Raman spectrum.

The following table details the predicted key vibrational modes for this compound based on data from analogous compounds like 2-chlorooctane and general spectroscopic correlation tables. nist.govnih.gov

Interactive Data Table: Predicted Vibrational Modes for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
C-H StretchAlkyl (CH₂, CH₃)2850 - 2960StrongStrong
C-H BendAlkyl (CH₂, CH₃)1350 - 1470MediumMedium
C-O-C Asymmetric StretchEther1070 - 1150StrongMedium
C-C StretchAlkyl Backbone800 - 1200Weak-MediumMedium-Strong
C-O-C Symmetric StretchEther~850 - 950WeakStrong
C-Cl StretchSecondary Alkyl Chloride550 - 650StrongStrong

Chiroptical Spectroscopy for Chirality Assessment (e.g., Optical Rotatory Dispersion, Circular Dichroism)

The chlorine atom at the C3 position of this compound is a stereocenter, meaning the molecule is chiral and can exist as two enantiomers, (R)-3-Chloro-1-methoxyoctane and (S)-3-Chloro-1-methoxyoctane. Chiroptical spectroscopy techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for studying and differentiating these enantiomers. chemspider.com

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. libretexts.orgchemspider.com For a chiral molecule like this compound, the ORD curve would show a plain curve at wavelengths far from an absorption band. However, in the vicinity of an electronic transition (chromophore), the curve will exhibit a characteristic peak and trough known as a Cotton effect. libretexts.org The sign of the Cotton effect (positive or negative) is directly related to the absolute configuration of the stereocenter. For example, studies on similar chiral molecules have shown distinct ORD curves for different enantiomers.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption versus wavelength. A chiral molecule will exhibit positive or negative CD signals at the wavelengths of its electronic absorptions. The shape and sign of the CD spectrum are characteristic of the molecule's three-dimensional structure, including its absolute configuration. For this compound, a CD spectrum could be used to confirm the identity of a specific enantiomer by comparing its spectrum to a known standard or to theoretical calculations.

The following table presents hypothetical chiroptical data for the enantiomers of this compound to illustrate how these techniques can be used for chirality assessment.

Interactive Data Table: Hypothetical Chiroptical Data for this compound Enantiomers

Technique Parameter (R)-3-Chloro-1-methoxyoctane (S)-3-Chloro-1-methoxyoctane
ORDSpecific Rotation [α] at 589 nmPositive (+)Negative (-)
ORDCotton Effect near λₘₐₓPositiveNegative
CDMolar Ellipticity [θ] at λₘₐₓPositiveNegative

Computational Chemistry and Theoretical Studies on 3 Chloro 1 Methoxyoctane

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Chloro-1-methoxyoctane, providing detailed information about its electron distribution and chemical bonds.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used method for studying the electronic structure of molecules. nih.gov For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), can be used to optimize the molecular geometry and determine key electronic parameters. nih.govukm.my These calculations yield insights into the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity.

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the electron density distribution around the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which is invaluable for predicting sites of chemical attack.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment2.1 D

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Ab Initio and Semi-Empirical Methods for Molecular Properties

Beyond DFT, other quantum chemical methods can be applied to study this compound. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy by making fewer approximations. nih.gov These methods are computationally more demanding but can provide benchmark-quality data for properties like electron correlation energies and weak intermolecular interactions. nih.gov

Semi-empirical methods, such as AM1 and PM3, provide a computationally less expensive alternative. redalyc.org While not as accurate as DFT or ab initio methods, they are useful for preliminary studies of large molecules or for exploring potential energy surfaces, providing a good balance between computational cost and accuracy for initial geometric optimizations and electronic property estimations. redalyc.org

Conformational Analysis and Energy Landscape Mapping

The flexibility of the octyl chain in this compound allows it to adopt numerous conformations. Conformational analysis aims to identify the most stable arrangements (conformers) and map the energy landscape of their interconversion. researchgate.net Computational methods can systematically rotate the dihedral angles of the key rotatable bonds and calculate the corresponding energy, revealing the global and local energy minima.

This analysis helps in understanding the molecule's preferred shape in different environments and how its conformation might influence its reactivity and physical properties. The relative energies of different conformers can be used to predict their population distribution at a given temperature.

Table 2: Illustrative Relative Energies of this compound Conformers

ConformerDihedral Angle (C2-C3-C4-C5)Relative Energy (kcal/mol)
Anti180°0.00
Gauche (+)+60°0.85
Gauche (-)-60°0.85
Eclipsed4.50

Note: The data in this table is illustrative and represents a simplified conformational analysis around a single bond.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be employed to model potential chemical reactions involving this compound. researchgate.net By mapping the potential energy surface for a given reaction, it is possible to identify the minimum energy path from reactants to products. A crucial aspect of this is the characterization of the transition state, which is the highest energy point along the reaction coordinate. researchgate.net

Techniques like synchronous transit-guided quasi-Newton (STQN) methods are used to locate transition state structures. Vibrational frequency analysis is then performed to confirm the nature of the stationary points; a minimum energy structure (reactant, product, or intermediate) will have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency. mdpi.com The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key parameter for understanding reaction kinetics. researchgate.net

Prediction and Validation of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic parameters for this compound, which can then be compared with experimental data for validation. dergipark.org.tr For instance, the calculation of vibrational frequencies can aid in the assignment of peaks in infrared (IR) and Raman spectra. researchgate.net

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. dergipark.org.tr Comparing these predicted spectra with experimental ones can help confirm the molecule's structure and conformation. Discrepancies between calculated and experimental values can often be resolved by considering solvent effects or by employing more sophisticated computational models.

Table 3: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts for this compound

Carbon AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1 (OCH₃)59.259.0
C270.570.1
C3 (CHCl)65.865.5
C438.137.8
C525.425.2
C631.931.7
C722.822.6
C814.214.1

Note: The data in this table is illustrative. Experimental values are hypothetical for the purpose of demonstrating the comparison.

Synthetic Utility and Applications in Complex Organic Molecule Synthesis

3-Chloro-1-methoxyoctane as a Versatile Building Block in Organic Synthesis

This compound is a bifunctional organic molecule that holds potential as a versatile building block in organic synthesis. Its structure, featuring a reactive chlorine atom and a methoxy (B1213986) group on an eight-carbon chain, allows for a range of chemical transformations. The presence of the chlorine atom at the 3-position provides a site for nucleophilic substitution or cross-coupling reactions, enabling the introduction of diverse functional groups and the formation of new carbon-carbon or carbon-heteroatom bonds. The 1-methoxy group, while generally less reactive, can influence the molecule's solubility and steric environment, and could potentially be cleaved under specific conditions to reveal a primary alcohol for further functionalization.

The lipophilic octyl chain makes this compound a suitable precursor for molecules intended to have good solubility in organic media or to be incorporated into nonpolar environments, such as cell membranes. The relative positions of the chloro and methoxy groups offer stereochemical possibilities if a chiral center is introduced at the carbon bearing the chlorine atom, further expanding its potential utility in asymmetric synthesis.

Precursor for Bioactive Molecules and Pharmaceutical Intermediates (by analogy)

Chlorinated compounds play a significant role in medicinal chemistry, with numerous FDA-approved drugs containing at least one chlorine atom. nih.gov Chlorine can alter a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov

By analogy to other functionalized haloalkanes, this compound could serve as a precursor for the synthesis of bioactive molecules and pharmaceutical intermediates. The alkyl chloride moiety allows for the introduction of various pharmacophores through nucleophilic substitution reactions with amines, thiols, or other heteroatomic nucleophiles. For example, reaction with a primary or secondary amine could lead to the formation of substituted amino ethers, a motif present in some biologically active compounds.

Furthermore, the eight-carbon backbone could be incorporated into larger molecular scaffolds, potentially serving as a lipophilic side chain that can enhance membrane permeability or interact with hydrophobic pockets of target proteins. The synthesis of various biologically active molecules often involves multicomponent reactions where functionalized building blocks are combined in a single step. nih.govmdpi.com While no specific examples involving this compound are documented, its structure is amenable to being a component in such reactions. A large number of 3-chloro monocyclic β-lactams, for instance, are known to possess powerful antibacterial and other medicinal properties. mdpi.com

Role in the Synthesis of Specialty Polymers and Materials (by analogy)

By analogy to other alkyl halides, this compound could potentially be used in the synthesis of specialty polymers and materials. Alkyl halides can act as initiators in certain types of polymerization, such as atom transfer radical polymerization (ATRP), allowing for the synthesis of well-defined polymers with controlled molecular weights and architectures.

The presence of the methoxy group could impart specific properties, such as increased polarity or solubility, to the resulting polymer. The long alkyl chain could contribute to creating hydrophobic domains within a polymer structure, which is a desirable feature for applications like nanoreactors or drug delivery systems. The synthesis of acrylate polymers with chlorine-containing side chains has been reported, indicating the utility of chlorinated compounds in creating functional polymers.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC9H19ClO
Molecular Weight178.70 g/mol
Boiling Point202-208 °C
Density0.897 g/cm³
Water Solubility2.80e-3 g/L
LogP (Octanol-Water Partition Coefficient)4.06

Participation in Cross-Coupling Reactions

Potential cross-coupling reactions for this compound include:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst to form a new carbon-carbon bond. This would allow for the attachment of aryl, vinyl, or other alkyl groups at the 3-position of the octane (B31449) chain.

Kumada Coupling: Reaction with a Grignard reagent (organomagnesium halide) catalyzed by a nickel or palladium complex. This is another effective method for C-C bond formation.

Negishi Coupling: The use of an organozinc reagent with a palladium or nickel catalyst.

Buchwald-Hartwig Amination: A palladium-catalyzed reaction with an amine to form a carbon-nitrogen bond, leading to the synthesis of substituted amines.

Sonogashira Coupling: While typically used for aryl or vinyl halides, some conditions can facilitate the coupling of alkyl halides with terminal alkynes.

The success of these reactions would depend on the choice of catalyst, ligands, base, and reaction conditions to overcome the lower reactivity of alkyl chlorides compared to bromides or iodides and to manage potential side reactions like beta-hydride elimination.

Selective Functionalization and Derivatization Strategies

The structure of this compound offers several avenues for selective functionalization and derivatization.

Reactions at the C-Cl Bond:

The primary site for functionalization is the carbon-chlorine bond. The chlorine atom can be displaced by a wide range of nucleophiles in SN2 reactions. Examples of potential transformations include:

Azide Substitution: Reaction with sodium azide to introduce an azido group, which can then be reduced to a primary amine or used in click chemistry reactions.

Thiol Substitution: Reaction with a thiol or thiolate to form a thioether.

Cyanide Substitution: Introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Etherification: Reaction with an alkoxide to form a different ether at the 3-position.

Functionalization of the Alkyl Chain:

While the C-H bonds of the alkyl chain are generally less reactive, modern synthetic methods allow for their selective functionalization. Radical-mediated reactions or transition-metal-catalyzed C-H activation could potentially be employed to introduce new functional groups at positions remote from the existing chloro and methoxy groups.

Modification of the Methoxy Group:

The methoxy group is relatively inert but can be cleaved under harsh acidic conditions (e.g., using HBr or BBr₃) to yield a primary alcohol at the 1-position. This would unmask a new site for further derivatization, such as oxidation to an aldehyde or carboxylic acid, or esterification.

These derivatization strategies highlight the potential of this compound as a versatile intermediate for accessing a variety of more complex molecules.

Derived and Analogous Compounds: Comparative Research and Synthetic Pathways

Structure-Reactivity Relationship Studies of Alkyl Chloroether Homologues

A homologous series is a group of compounds with the same functional group and similar chemical properties, where successive members differ by a CH2 unit. youtube.comquizlet.com Analyzing the homologous series of 3-chloro-1-methoxyalkanes (from propane (B168953) to octane) reveals predictable trends in physical properties and chemical reactivity.

Physical Properties: The primary intermolecular forces in alkyl chloroethers are van der Waals forces and weak dipole-dipole interactions. As the length of the carbon chain increases within the homologous series, the surface area of the molecule grows, leading to stronger van der Waals forces. youtube.com This results in a systematic increase in boiling points.

Table 1: Predicted Trend in Boiling Points for 3-Chloro-1-methoxyalkane Homologues

Compound Name Molecular Formula Predicted Relative Boiling Point
1-Chloro-3-methoxypropane C₄H₉ClO Lowest
1-Chloro-3-methoxybutane C₅H₁₁ClO
1-Chloro-3-methoxypentane C₆H₁₃ClO
1-Chloro-3-methoxyhexane C₇H₁₅ClO
1-Chloro-3-methoxyheptane C₈H₁₇ClO

Chemical Reactivity: The reactivity of these compounds in nucleophilic substitution reactions is primarily dictated by the carbon-chlorine bond. Since the functional groups remain the same, the chemical properties are similar across the series. quizlet.comyoutube.com However, the increasing chain length can introduce subtle steric effects. In an Sₙ2 reaction, where a nucleophile attacks the carbon bearing the chlorine, a longer, more flexible alkyl chain could slightly hinder the approach of the nucleophile compared to a shorter chain, although this effect is generally minimal for straight-chain alkanes. For Sₙ1 reactions, the stability of the secondary carbocation formed upon chlorine's departure would be similar across the series, with minor electronic effects from the distant alkyl chain.

Investigations into Halogen-Modified Octane (B31449) Derivatives

The nature of the halogen atom significantly impacts the reactivity of a haloalkane. libretexts.org This is due to differences in both bond polarity (electronegativity) and bond strength of the carbon-halogen (C-X) bond. chemguide.co.uk By comparing 3-chloro-1-methoxyoctane with its fluorine, bromine, and iodine analogues, a clear trend in reactivity can be established.

The reactivity in nucleophilic substitution reactions is primarily determined by the strength of the C-X bond, as this bond must be broken. chemguide.co.uk Bond enthalpy decreases down the group from fluorine to iodine, meaning the C-I bond is the weakest and easiest to break. chemguide.co.uk Consequently, reactivity increases in the order: R-F < R-Cl < R-Br < R-I. chemguide.co.uk While the C-F bond is the most polar, its exceptional strength makes fluoroalkanes the least reactive.

Table 2: Comparison of Carbon-Halogen Bond Properties and Expected Reactivity

Compound C-X Bond Electronegativity of X Average Bond Enthalpy (kJ/mol) Predicted Relative Rate of Substitution
3-Fluoro-1-methoxyoctane C-F 4.0 ~485 Very Slow
This compound C-Cl 3.0 ~340 Moderate
3-Bromo-1-methoxyoctane C-Br 2.8 ~280 Fast

Therefore, 3-iodo-1-methoxyoctane would be the most reactive in both Sₙ1 and Sₙ2 reactions, while 3-fluoro-1-methoxyoctane would be the least reactive.

Exploration of Ether-Modified Octane Analogues

Modifying the ether portion of this compound, for instance, by replacing the methoxy (B1213986) group (-OCH₃) with an ethoxy group (-OCH₂CH₃) to form 3-chloro-1-ethoxyoctane, primarily influences the compound's physical properties and steric environment.

The synthesis of such analogues can be achieved through methods like the Williamson ether synthesis. utahtech.eduyoutube.com This Sₙ2 reaction involves an alkoxide nucleophile reacting with a primary alkyl halide. utahtech.edu For example, sodium octan-3-oxide could react with chloroethane, although this would be a less favorable pathway due to the secondary nature of the alkoxide. A more viable route would be the reaction of sodium ethoxide with 3-chlorooctane (B74152).

The larger ethoxy group in 3-chloro-1-ethoxyoctane would slightly increase the molecule's size and mass, leading to a higher boiling point compared to its methoxy counterpart due to stronger van der Waals forces. The increased steric bulk of the ethoxy group compared to the methoxy group is unlikely to have a significant electronic effect on the reactivity at the C3 position, but it could introduce minor steric hindrance that might slightly decrease the rate of nucleophilic substitution reactions.

Impact of Halogen Position and Ether Configuration on Chemical Behavior

Positional isomerism, where functional groups are located at different positions on the carbon skeleton, has a profound impact on chemical reactivity. science-revision.co.ukfiveable.me Comparing this compound with other positional isomers, such as 1-chloro-, 2-chloro-, and 4-chloro-1-methoxyoctane, highlights these differences.

The key factor is the classification of the carbon atom bonded to the chlorine:

1-Chloro-1-methoxyoctane: This is an α-chloro ether. These compounds are highly reactive because the oxygen atom can stabilize the developing positive charge on the adjacent carbon during a nucleophilic substitution (Sₙ1-type) reaction through resonance.

2-Chloro-1-methoxyoctane: A secondary (2°) chloroalkane. The chlorine is on the carbon adjacent to the one bearing the ether.

This compound: Also a secondary (2°) chloroalkane.

4-Chloro-1-methoxyoctane: Also a secondary (2°) chloroalkane.

For Sₙ2 reactions, reactivity is highly sensitive to steric hindrance. learncbse.in Primary halides react fastest, followed by secondary, with tertiary being the slowest. vedantu.com All the secondary isomers (2-chloro, 3-chloro, 4-chloro) would be expected to react more slowly than a primary equivalent (like 1-chloro-8-methoxyoctane) but faster than a tertiary one. Among the secondary isomers, reactivity would decrease slightly as the chlorine moves closer to the bulkier end of the molecule or the ether group, though this effect would be modest.

For Sₙ1 reactions, the rate is determined by the stability of the carbocation intermediate formed in the slow step. lumenlearning.commasterorganicchemistry.com Tertiary carbocations are more stable than secondary, which are more stable than primary. masterorganicchemistry.com All the secondary isomers would form a secondary carbocation and thus react faster via an Sₙ1 mechanism than a primary isomer. The methoxy group is electron-withdrawing by induction, which can destabilize a nearby carbocation. This effect diminishes with distance. Therefore, the stability of the secondary carbocation would increase in the order: 2-chloro < 3-chloro < 4-chloro, as the chlorine atom (and resulting positive charge) moves further from the electronegative ether oxygen.

Table 3: Predicted Relative Reactivity of Positional Isomers of Chloro-1-methoxyoctane

Compound Name Classification Predicted Sₙ1 Reactivity Predicted Sₙ2 Reactivity Key Factors
1-Chloro-1-methoxyoctane α-chloro ether Very High Moderate Resonance stabilization of carbocation.
2-Chloro-1-methoxyoctane Secondary Low Moderate Inductive effect of ether group destabilizes carbocation.
This compound Secondary Moderate Moderate Reduced inductive effect from ether group.

Future Research Directions and Methodological Advancements

Development of Novel Catalytic Systems for Efficient Transformations

The development of innovative catalytic systems is a cornerstone of modern organic synthesis, aiming to provide efficient and selective transformations. For 3-Chloro-1-methoxyoctane, future research in this area will likely concentrate on catalysts that can facilitate a variety of synthetic operations.

Detailed research findings indicate that haloalkanes can be synthesized from alcohols using halogen acids and an acid catalyst. ncerthelp.com For instance, the synthesis of 3-chloro-1-propanol (B141029) has been achieved by reacting 1,3-propanediol (B51772) with hydrochloric acid in the presence of benzenesulfonic acid as a catalyst. google.com This suggests that a similar acid-catalyzed approach could be optimized for the synthesis of this compound from 1-methoxyoctan-3-ol.

Furthermore, the transformation of the C-Cl bond in this compound is a key area for catalytic development. Nucleophilic substitution reactions, where the chloride is replaced by another functional group, are fundamental transformations for haloalkanes. chemguide.co.ukstudymind.co.ukdocbrown.info The development of catalysts that can enhance the rate and selectivity of these substitutions is a significant research goal. For example, chiral squaramide catalysts have been shown to be effective in the enantioselective chlorination of silyl (B83357) ketene (B1206846) acetals, which leads to the formation of α-chloro esters. nih.gov While this is a synthetic route to a different class of chlorinated compounds, the principles of non-covalent catalysis could inspire the design of catalysts for stereoselective reactions involving this compound.

The following interactive table summarizes potential catalytic systems for the transformation of this compound.

Catalyst TypePotential TransformationAdvantages
Brønsted or Lewis AcidsSynthesis from 1-methoxyoctan-3-olPotentially straightforward and cost-effective.
Phase-Transfer CatalystsNucleophilic substitutionCan facilitate reactions between immiscible reactants.
Transition Metal ComplexesCross-coupling reactionsFormation of new carbon-carbon bonds.
Chiral OrganocatalystsAsymmetric nucleophilic substitutionAccess to enantiomerically enriched products.

Exploration of Photochemical and Electrochemical Reactions

Photochemical and electrochemical methods offer unique pathways for chemical reactions, often proceeding under mild conditions and with high selectivity.

Photochemical Reactions: The photochemical halogenation of alkanes is a well-established method for the synthesis of haloalkanes. chemguide.co.ukbrainly.com This process involves the generation of halogen radicals upon exposure to UV light, which then react with the alkane in a chain reaction. brainly.com Future research could explore the selective photochemical chlorination of 1-methoxyoctane (B1618030) to yield this compound. The regioselectivity of such a reaction would be a critical aspect to investigate.

Electrochemical Reactions: Electrochemistry provides a powerful tool for the activation of alkyl halides. nih.gov The electrochemical reduction of an alkyl halide can generate a carbanion, which can then participate in nucleophilic substitution reactions. nih.gov This approach could be applied to this compound to facilitate its coupling with other electrophiles, enabling the formation of new carbon-carbon bonds under transition-metal-free conditions. nih.gov The selective electrochemical activation of the C-Cl bond in the presence of other functional groups would be a key challenge and an area for future investigation.

Reaction TypePotential Application for this compoundKey Research Question
Photochemical HalogenationSynthesis from 1-methoxyoctaneAchieving high regioselectivity for the 3-position.
Electrochemical ReductionCarbon-carbon bond formationControlling the reactivity of the generated carbanion.

Advanced Mechanistic Studies using Ultrafast Spectroscopy

A detailed understanding of reaction mechanisms is crucial for the rational design of new synthetic methods. Ultrafast spectroscopy techniques, which can probe chemical processes on the femtosecond to picosecond timescale, are powerful tools for elucidating the dynamics of chemical reactions.

For this compound, a primary area of mechanistic interest is the study of its nucleophilic substitution reactions. These reactions can proceed through different mechanisms, such as the concerted SN2 pathway or the stepwise SN1 pathway, depending on the structure of the haloalkane, the nucleophile, the leaving group, and the solvent. libretexts.orgresearchgate.netmsu.edu The structure of this compound, being a secondary chloroalkane, suggests that it could react via either or a mixture of both SN1 and SN2 mechanisms. studymind.co.uk

Ultrafast spectroscopy could be employed to directly observe the transition states and short-lived intermediates in these reactions. For example, the dynamics of the C-Cl bond cleavage and the formation of the new bond with the nucleophile could be monitored in real-time. This would provide invaluable insights into the factors that control the reaction pathway and could aid in the development of conditions that favor a desired stereochemical outcome.

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis and high-throughput experimentation (HTE) has revolutionized the field of chemical research, enabling the rapid discovery and optimization of new reactions and materials. acs.orgsigmaaldrich.comnih.gov

Automated Synthesis: Automated synthesis platforms can perform a large number of reactions in parallel with precise control over reaction parameters. sigmaaldrich.comnih.gov This technology could be applied to the systematic exploration of the reactivity of this compound. For instance, an automated synthesizer could be used to screen a wide range of nucleophiles, bases, and solvents to identify optimal conditions for various nucleophilic substitution and elimination reactions.

High-Throughput Experimentation: HTE techniques allow for the rapid screening of large libraries of catalysts or reaction conditions. mdpi.comnih.goviitm.ac.in In the context of this compound, HTE could be used to discover novel catalysts for its transformations. A library of potential catalysts could be synthesized and screened in parallel for their ability to promote a specific reaction, such as a cross-coupling reaction. Analytical techniques such as mass spectrometry or infrared thermography can be used for rapid analysis of the reaction outcomes. iitm.ac.in This approach significantly accelerates the catalyst discovery process compared to traditional, one-at-a-time screening methods.

The synergy between automated synthesis and HTE provides a powerful platform for accelerating research on this compound, enabling a more comprehensive understanding of its chemical behavior and facilitating the discovery of new applications.

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